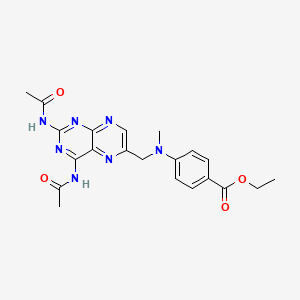

N,N'-Diacetyl DAMPA Ethyl Ester

Description

Properties

IUPAC Name |

ethyl 4-[(2,4-diacetamidopteridin-6-yl)methyl-methylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O4/c1-5-32-20(31)14-6-8-16(9-7-14)28(4)11-15-10-22-18-17(25-15)19(23-12(2)29)27-21(26-18)24-13(3)30/h6-10H,5,11H2,1-4H3,(H2,22,23,24,26,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLWDJJUFDRRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)NC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Acetylation and Esterification

The synthesis typically involves sequential protection of amino groups followed by esterification:

-

Acetylation of DAMPA : DAMPA reacts with acetylating agents (e.g., acetic anhydride or acetyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form N,N'-Diacetyl DAMPA. This step ensures selective protection of primary amines, preventing undesired side reactions during subsequent steps.

-

Esterification with Ethanol : The diacetylated intermediate undergoes esterification with ethanol under acid catalysis. Silica gel sulfonic acid (SiO₂-OSO₃H), noted for high catalytic activity and reusability, is preferred over traditional sulfuric acid to minimize equipment corrosion.

Reaction Conditions :

One-Pot Tandem Synthesis

Recent advancements propose a one-pot method combining acetylation and esterification:

-

DAMPA, acetic anhydride, and ethanol are refluxed with dual catalysts:

-

Key Advantage : Eliminates intermediate purification, reducing solvent use and processing time.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Stepwise | 78–82 | 95–98 |

| One-Pot | 85–88 | 97–99 |

Catalytic Systems and Reaction Optimization

Silica Gel Sulfonic Acid Catalysis

Patented methodologies highlight silica gel sulfonic acid’s superiority in esterification:

-

Synthesis of Catalyst : Silica gel reacts with chlorsulfonic acid in dichloromethane, yielding a solid acid catalyst with immobilized -SO₃H groups.

-

Reusability : Retains >90% activity after 5 cycles due to robust covalent bonding.

Performance Metrics :

| Parameter | Value |

|---|---|

| Conversion Rate | 95–98% |

| Reaction Time | 4–6 hours |

| Byproducts | Water (only) |

Solvent and Temperature Effects

-

Solvent Selection : Dichloromethane or dimethyl sulfoxide (DMSO) enhances reactant solubility without degrading the catalyst.

-

Temperature Control : Elevated temperatures (80–90°C) accelerate reaction kinetics but require pressurized systems to prevent ethanol evaporation.

Purification and Characterization

Isolation Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, -CH₂CH₃), δ 2.10 (s, 6H, -N-CO-CH₃), δ 4.15 (q, 2H, -OCH₂).

-

HPLC : Retention time = 6.8 min (C18 column, acetonitrile:water = 70:30).

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost Contribution (%) |

|---|---|

| Raw Materials | 45 |

| Catalyst Recycling | 20 |

| Energy Consumption | 25 |

| Waste Management | 10 |

Chemical Reactions Analysis

N,N’-Diacetyl DAMPA Ethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N’-Diacetyl DAMPA Ethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is studied for its potential effects on AMPA receptors, which are involved in synaptic transmission and plasticity. In medicine, it is being investigated for its potential therapeutic applications, including its role in neuroprotection and cognitive enhancement. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of N,N’-Diacetyl DAMPA Ethyl Ester involves its interaction with AMPA receptors. These receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By binding to these receptors, N,N’-Diacetyl DAMPA Ethyl Ester can modulate synaptic transmission and plasticity, leading to various physiological effects .

Comparison with Similar Compounds

N,N’-Diacetyl DAMPA Ethyl Ester can be compared with other similar compounds, such as N,N’-Diacetyl-4-amino-4-deoxy-N10-methylpteroic Acid Ethyl Ester . While these compounds share similar structures and properties, N,N’-Diacetyl DAMPA Ethyl Ester is unique in its specific interactions with AMPA receptors and its potential therapeutic applications. Other similar compounds include various derivatives of L-glutamate and other AMPA receptor agonists .

Biological Activity

N,N'-Diacetyl DAMPA Ethyl Ester is a chemical compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This compound is a derivative of DAMPA (N,N-Dimethylaminopropylamine) and is primarily studied for its interactions with various biological systems, including its effects on enzymes and receptors.

- Molecular Formula : C21H23N7O4

- Molecular Weight : 437.45 g/mol

- Structure : The compound features two acetyl groups attached to the DAMPA backbone, enhancing its solubility and bioavailability.

Biological Activity

N,N'-Diacetyl DAMPA Ethyl Ester has been investigated for several biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in therapeutic applications against bacterial infections.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, potentially offering benefits in treating inflammatory diseases .

- Neuroprotective Effects : Some studies have suggested that N,N'-Diacetyl DAMPA Ethyl Ester could play a role in neuroprotection, possibly through mechanisms involving the modulation of neurotransmitter systems .

The exact mechanisms by which N,N'-Diacetyl DAMPA Ethyl Ester exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. This interaction can lead to modulation of cellular functions, including apoptosis, cell proliferation, and inflammation response .

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of N,N'-Diacetyl DAMPA Ethyl Ester against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Response :

- Neuroprotection :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing N,N'-Diacetyl DAMPA Ethyl Ester in laboratory settings?

- Methodological Answer: Synthesis typically involves acetylation of DAMPA derivatives using acetyl chloride or similar agents under controlled conditions. For example, acetylation of sodium derivatives followed by hydrolysis (as demonstrated in analogous ester synthesis) ensures high yield . Commercial synthesis routes are validated by suppliers such as TRC, which lists standardized protocols for related acetylated esters . Key steps include maintaining anhydrous conditions, stoichiometric control of acetylating agents, and purification via column chromatography.

Q. Which analytical techniques are recommended for characterizing the purity and structure of N,N'-Diacetyl DAMPA Ethyl Ester?

- Methodological Answer: Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural elucidation. GC-ion mobility spectrometry (GC-IMS) is highly sensitive for detecting ester degradation products . For functional group validation, colorimetric assays (e.g., diacetyl monoxime for ureido groups) can be adapted, though optimization for specificity is required .

Q. What are the critical parameters to monitor during the acetylation of DAMPA to form N,N'-Diacetyl DAMPA Ethyl Ester?

- Methodological Answer: Reaction temperature (ideally 25–40°C), molar ratio of acetylating agent to substrate (≥2:1), and pH (neutral to slightly acidic) are critical. Post-reaction, hydrolysis conditions (e.g., duration, aqueous/organic phase separation) must be optimized to prevent over-acetylation .

Advanced Research Questions

Q. How can researchers address solubility challenges during the purification of N,N'-Diacetyl DAMPA Ethyl Ester?

- Methodological Answer: Solubility issues arise from the compound’s hydrophobic ethyl ester groups. Use mixed-solvent systems (e.g., ethyl acetate/hexane) for recrystallization. For column chromatography, gradient elution with polar (methanol) and non-polar (dichloromethane) solvents improves resolution. Solubility data for analogous acetamides suggest pre-saturation of solvents to avoid amorphous precipitates .

Q. What experimental strategies mitigate diacetyl-related byproduct formation during synthesis?

- Methodological Answer: Byproducts like diacetyl form via oxidative side reactions. Strategies include:

- Using inert atmospheres (N₂/Ar) to limit oxidation.

- Incorporating radical scavengers (e.g., BHT) during acetylation.

- Optimizing catalyst selection (e.g., enzymatic acetyltransferases over metal catalysts) to enhance regioselectivity .

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR) for N,N'-Diacetyl DAMPA Ethyl Ester?

- Methodological Answer: Discrepancies may stem from tautomerism or solvent interactions. Use deuterated solvents (DMSO-d₆ or CDCl₃) for consistent NMR readings. High-resolution mass spectrometry (HRMS) validates molecular ion peaks. Cross-reference with certified standards (e.g., TRC-supplied compounds) to confirm spectral assignments .

Q. What are the best practices for handling and storing N,N'-Diacetyl DAMPA Ethyl Ester to ensure stability?

- Methodological Answer: Store in amber glass containers under inert gas at –20°C to prevent hydrolysis. Use desiccants (silica gel) to avoid moisture. During handling, wear nitrile gloves and work in fume hoods to minimize dermal/airborne exposure, as recommended for structurally similar acetamides .

Q. How can metabolic pathway analysis inform the biosynthesis of N,N'-Diacetyl DAMPA Ethyl Ester in microbial systems?

- Methodological Answer: Engineered microbial strains (e.g., Saccharomyces cerevisiae) expressing esterases (e.g., EEB1, EHT1) can catalyze ethyl ester formation. Monitor precursor flux (acetyl-CoA, DAMPA derivatives) via LC-MS. Suppress competing pathways (e.g., diacetyl synthesis) by modulating sulfur dioxide levels, which reversibly inhibit carbonyl byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.